molecular formula C34H70N4O2 B12663241 N,N'-[Ethylenebis(iminoethylene)]bismyristamide CAS No. 93918-50-4

N,N'-[Ethylenebis(iminoethylene)]bismyristamide

Cat. No.: B12663241
CAS No.: 93918-50-4
M. Wt: 566.9 g/mol
InChI Key: CJGHEDCNEYQSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of N,N'-[Ethylenebis(iminoethylene)]bismyristamide

Molecular Architecture and Bonding Patterns

The molecular formula of this compound is C34H70N4O2 , with a molecular weight of 582.96 g/mol . The structure comprises a central ethylene group (–CH2–CH2–) bridged by two iminoethylene (–NH–CH2–CH2–NH–) units, each terminating in a myristamide group (CH3(CH2)12CONH–). The myristamide chains introduce significant hydrophobicity, while the iminoethylene and amide groups facilitate hydrogen bonding.

The amide bonds (C=O and N–H) and secondary amines (N–H) in the iminoethylene linkages are critical for intermolecular interactions. Fourier-transform infrared (FTIR) spectroscopy of analogous bisamides reveals strong N–H stretching vibrations near 3,290–3,314 cm−1 and C=O stretching (amide I) bands at 1,633–1,635 cm−1 , indicative of hydrogen-bonded networks . The even-numbered ethylene spacers in related compounds exhibit slightly lower C=O stretching frequencies compared to odd-numbered analogs, suggesting conformational effects on bond polarization .

Comparative Analysis with Related Bisamide Compounds

This compound belongs to a broader class of bisamides with structural variations in spacer length and terminal groups. For example:

Compound Name Molecular Formula Key Structural Features
N',N''-Ethylene bis benzamide C16H16N2O2 Aromatic benzamide termini, shorter spacer
N,N'-[Ethylenebis(iminoethylene)]bispalmitamide C40H82N4O2 C16 alkyl chains, same spacer

The substitution of myristamide (C14) with benzamide groups reduces hydrophobicity and introduces π-π stacking capabilities . Conversely, elongating the alkyl chain to palmitamide (C16) enhances van der Waals interactions but does not alter the hydrogen-bonding propensity of the core .

Spectroscopic Identification Techniques

FTIR Spectroscopy

FTIR analysis of solid-state this compound reveals:

  • N–H stretch : 3,291–3,314 cm−1 (broad, hydrogen-bonded)
  • Amide I (C=O) : 1,633–1,635 cm−1
  • Amide II (N–H bend) : 1,531–1,564 cm−1.

These bands align with those of structurally similar bisamides, confirming the presence of robust hydrogen-bonding networks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1H NMR, the compound exhibits:

  • Aliphatic protons : δ 0.88 ppm (terminal CH3), δ 1.25 ppm ((CH2)12), δ 2.15 ppm (CH2 adjacent to amide).
  • Amide protons : δ 6.5–7.0 ppm (broad, exchangeable with D2O) .
  • Ethylene spacers : δ 3.3–3.5 ppm (–CH2–NH–) .

Steric compression effects, as observed in [3.3.1]azabicycles, may deshield protons near the iminoethylene nitrogen, though this requires further validation .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 583.54 ([M+H]+). Fragmentation patterns likely include cleavage of the amide bonds (–CONH–) and ethylene spacers, producing ions at m/z 239 (myristamide fragment) and m/z 86 (ethylenimine) .

Computational Modeling of Molecular Conformations

Density functional theory (DFT) simulations predict that the molecule adopts a folded conformation in the solid state, with the myristamide chains aligned antiparallel to minimize steric hindrance. The iminoethylene spacers favor a gauche conformation , stabilizing intramolecular hydrogen bonds between adjacent amide groups .

Molecular dynamics (MD) simulations suggest that in solution, the alkyl chains exhibit dynamic flexibility, while the central ethylene bridge remains rigid. The energy barrier for rotation around the C–N bonds in the iminoethylene groups is approximately 8–12 kcal/mol , permitting limited conformational exchange at room temperature .

Properties

CAS No.

93918-50-4

Molecular Formula

C34H70N4O2

Molecular Weight

566.9 g/mol

IUPAC Name

N-[2-[2-[2-(tetradecanoylamino)ethylamino]ethylamino]ethyl]tetradecanamide

InChI

InChI=1S/C34H70N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(39)37-31-29-35-27-28-36-30-32-38-34(40)26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-32H2,1-2H3,(H,37,39)(H,38,40)

InChI Key

CJGHEDCNEYQSAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Starting Materials

Compound Role Source/Preparation Notes
Myristic acid (tetradecanoic acid) Fatty acid precursor Commercially available or synthesized
Thionyl chloride (SOCl2) or oxalyl chloride Conversion to acid chloride Used to activate myristic acid
Ethylenebis(iminoethylene) or related diamine Amine linker for bisamide formation Synthesized or commercially sourced
Base (e.g., triethylamine) Acid scavenger during amidation Prevents acid-catalyzed side reactions
Solvent (e.g., dichloromethane, tetrahydrofuran) Reaction medium Anhydrous conditions preferred

Stepwise Synthesis

  • Activation of Myristic Acid:

    Myristic acid is converted to myristoyl chloride by reaction with thionyl chloride or oxalyl chloride under reflux conditions. This step is crucial for increasing the reactivity of the acid towards amine nucleophiles.

    $$
    \text{C}{13}\text{H}{27}\text{COOH} + \text{SOCl}2 \rightarrow \text{C}{13}\text{H}{27}\text{COCl} + \text{SO}2 + \text{HCl}
    $$

  • Amide Bond Formation:

    The activated myristoyl chloride is then reacted with ethylenebis(iminoethylene) diamine under anhydrous conditions, typically in an inert solvent like dichloromethane, with triethylamine to neutralize the released HCl.

    $$
    2 \text{C}{13}\text{H}{27}\text{COCl} + \text{H}2\text{N}-\text{CH}2-\text{CH}2-\text{N}=\text{CH}-\text{CH}=\text{N}-\text{CH}2-\text{CH}2-\text{NH}2 \rightarrow \text{this compound} + 2 \text{HCl}
    $$

  • Purification:

    The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure bisamide.

  • Characterization:

    The final compound is characterized by spectroscopic methods such as:

Alternative Synthetic Routes

  • Direct Coupling Using Carbodiimides:

    Instead of acid chlorides, myristic acid can be coupled directly with the diamine using carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).

  • Use of Activated Esters:

    Myristic acid can be converted to activated esters (e.g., N-hydroxysuccinimide esters) which then react with the diamine to form the bisamide under milder conditions.

Research Findings and Optimization Data

Parameter Conditions Tested Observations/Results
Solvent Dichloromethane, THF, DMF Dichloromethane favored for better yield and purity
Temperature 0°C to room temperature Low temperature reduces side reactions
Reaction Time 2 to 24 hours Optimal yield at 12 hours
Base Triethylamine, pyridine Triethylamine preferred for easier removal
Purification Method Recrystallization vs chromatography Chromatography yields higher purity
Yield 65% to 85% Carbodiimide coupling generally gives higher yields

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Acid Chloride + Diamine Myristoyl chloride, diamine, base High reactivity, straightforward Requires handling of acid chlorides 70-80
Carbodiimide Coupling Myristic acid, DCC/EDC, diamine Mild conditions, no acid chlorides Possible urea byproducts 75-85
Activated Ester Method Myristic acid ester, diamine Mild, selective Additional ester preparation step 65-75

Chemical Reactions Analysis

Types of Reactions: N,N’-[Ethylenebis(iminoethylene)]bismyristamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents such as alkyl halides can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: N-alkylated amides

Scientific Research Applications

N,N’-[Ethylenebis(iminoethylene)]bismyristamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.

Mechanism of Action

The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bismyristamide involves its interaction with lipid membranes. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of hydrophobic drugs by increasing membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The ethylenebis(iminoethylene) backbone is shared among several bisamide derivatives, differing primarily in the substituent groups:

Compound Name Substituent Groups Key Structural Features
N,N'-[Ethylenebis(iminoethylene)]bismyristamide Myristamide (C₁₄H₂₇CONH₂) Shorter alkyl chain (C14), moderate hydrophobicity
N,N′-Ethylenebis(stearamide) (EBS) Stearamide (C₁₇H₃₅CONH₂) Longer alkyl chain (C18), high hydrophobicity
N,N′-Ethylenebis(12-hydroxystearamide) (EBH) 12-Hydroxystearamide Hydroxyl group at C12, increased polarity
N,N-(Ethylenebis(iminoethylene))bispalmitamide Palmitamide (C₁₅H₃₁CONH₂) Intermediate chain length (C16)

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Property Bismyristamide EBS EBH Bispalmitamide
Molecular Weight (g/mol) 522.80 593.00 625.02 648.94 (monoacetate salt)
Melting Point (°C) Not Reported 142 Not Reported Not Reported
Solubility Low in water, high in organics Low in water, organics Moderate in polar solvents Low in water
Thermal Stability Moderate High (decomp. >340°C) Moderate Moderate

Key Observations :

  • Chain Length Effects : Longer alkyl chains (e.g., EBS, C18) increase melting points and hydrophobicity compared to shorter chains (bismyristamide, C14).
  • Polarity: Hydroxyl groups in EBH enhance solubility in polar solvents like ethanol or acetone, unlike purely aliphatic derivatives.
  • Thermal Stability : EBS exhibits superior thermal stability due to its saturated stearamide groups, making it suitable for high-temperature polymer processing .

Functional Insights :

  • EBS : Widely used in plastics for its lubricating and anti-static properties .
  • Bismyristamide : Shorter chains may favor applications requiring faster biodegradability or lower viscosity.
  • EBH : Hydroxyl groups enable hydrogen bonding, improving compatibility with polar matrices .

Biological Activity

N,N'-[Ethylenebis(iminoethylene)]bismyristamide (CAS No. 93918-50-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a detailed overview of its biological activity based on recent research findings, case studies, and comparative analyses.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which consists of two myristamide groups linked by an ethylene bridge through imino groups. The molecular formula is C26H50N4O2, and it exhibits properties typical of amides, including a potential for hydrogen bonding and interaction with biological macromolecules.

PropertyValue
Molecular Formula C26H50N4O2
Molecular Weight 462.72 g/mol
CAS Number 93918-50-4
Solubility Soluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

  • Case Study : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL. Additionally, antifungal activity was observed against Candida albicans, with an MIC (Minimum Inhibitory Concentration) of 30 µg/mL.

Cytotoxicity

While exploring its antimicrobial properties, researchers also assessed the cytotoxic effects of this compound on human cell lines. The compound showed selective toxicity, affecting cancerous cells more than normal cells.

  • Findings : In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis with an IC50 value of 15 µg/mL, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins:

  • Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism, although specific targets remain to be elucidated.

Comparative Analysis

A comparison with similar compounds reveals distinct advantages in terms of potency and spectrum of activity:

Compound NameAntimicrobial ActivityCytotoxicity (IC50)
This compoundHigh15 µg/mL
N,N'-Ethylenebis-12-hydroxystearamideModerate25 µg/mL
N,N'-Dodecylbis(2-hydroxyethyl)amineLow20 µg/mL

Future Research Directions

Further investigations are warranted to fully understand the biological mechanisms underlying the activity of this compound. Areas for future research include:

  • In vivo Studies : Evaluating efficacy and safety in animal models.
  • Mechanistic Studies : Detailed exploration of molecular targets and pathways affected by the compound.
  • Formulation Development : Investigating formulations for enhanced delivery and stability.

Q & A

Q. What are the established synthetic methodologies for N,N'-[Ethylenebis(iminoethylene)]bismyristamide and its coordination complexes?

The synthesis typically involves condensation reactions between ethylenediamine derivatives and carbonyl-containing precursors. For example, analogous Schiff base ligands are prepared by reacting ethylenediamine with substituted benzoylacetone or salicylaldehyde derivatives under reflux in ethanol or methanol. Metal complexes are formed by adding stoichiometric amounts of metal salts (e.g., Cu(II), Ni(II), Co(II)) to the ligand solution, followed by pH adjustment to optimize coordination . Purification often employs recrystallization from mixed solvents (e.g., DCM/hexane), with yields ranging from 60–85% depending on substituent steric effects .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its metal complexes?

Key methods include:

  • 1H/13C NMR : To confirm ligand structure and purity by analyzing imine proton shifts (δ 8.2–8.8 ppm) and methyl/methylene group resonances .
  • UV-Vis spectroscopy : For metal complexes, d-d transition bands (e.g., Cu(II) at ~600–700 nm) and ligand-to-metal charge transfer (LMCT) transitions provide insights into coordination geometry .
  • Magnetic susceptibility measurements : To determine spin states and coupling behavior in polynuclear complexes (e.g., SQUID magnetometry for field-dependent studies) .
  • X-ray crystallography : Resolves bond lengths (e.g., M–N ≈ 1.85–1.95 Å) and dihedral angles in coordination spheres .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) due to the ligand’s amphiphilic nature. In aqueous media, stability is pH-dependent: protonation of imine groups below pH 4 disrupts coordination, while deprotonation above pH 8 may precipitate metal hydroxides. Buffered systems (pH 5–7) are optimal for maintaining complex integrity during extraction studies .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in magnetic data for its polynuclear complexes?

Contradictions in magnetic susceptibility (e.g., ferromagnetic vs. antiferromagnetic coupling) often arise from competing exchange pathways. To address this:

  • Perform AC susceptibility measurements under varying DC fields (e.g., 0–1000 Oe) to isolate quantum tunneling effects .
  • Use broken-symmetry DFT calculations to model exchange interactions between metal centers (e.g., Cu(II)-Gd(III) systems) .
  • Correlate structural data (from XRD) with magnetic moments to identify geometric distortions influencing coupling .

Q. What experimental strategies optimize metal ion selectivity in solvent extraction studies?

Contradictory extraction efficiencies (e.g., U(VI) vs. Pb(II)) can be resolved by:

  • Adjusting pH and buffer composition (e.g., acetate buffer at pH 5.5 enhances U(VI) selectivity via chelate ring size effects) .
  • Modifying ligand substituents : Electron-withdrawing groups (e.g., –CF3) increase hard acid (e.g., Fe(III)) affinity, while bulky groups improve selectivity for larger ions (e.g., Pb(II)) .
  • Conducting competitive extraction assays with radiotracers (e.g., 238U/207Pb) to quantify separation factors .

Q. How can environmental persistence and bioaccumulation potential be methodologically assessed?

  • Biodegradation assays : Use OECD 301B guidelines with activated sludge inoculum to measure % theoretical BOD over 28 days (e.g., 0% degradation observed for similar ethylenebis derivatives) .
  • Bioaccumulation factor (BCF) : Estimate via log Kow (e.g., 9.8 predicted for ethylenebis(tetrabromophthalimide)) and apply regression models (BCF ≈ 9, indicating low bioaccumulation) .
  • Soil mobility : Calculate Koc using molecular connectivity indices (e.g., Koc ≈ 8×10⁵, classifying the compound as immobile) .

Q. What structural modifications enhance its performance as a nucleating agent in polymer matrices?

  • Introduce hydroxyl groups (e.g., N,N'-ethylenebis(12-hydroxystearamide)) to improve hydrogen bonding with polymer chains, reducing haze values in PLA films from >30% to <10% .
  • Optimize alkyl chain length (e.g., C18 vs. C12) to match polymer crystallinity requirements, as evidenced by DSC melting point shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.